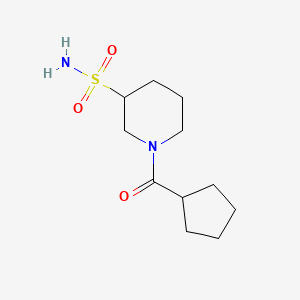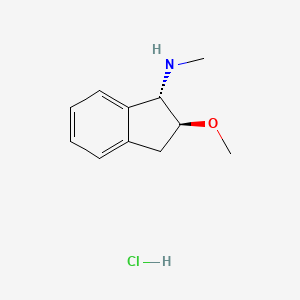![molecular formula C8H11BrF2 B13515298 1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane core is highly strained, leading to interesting reactivity and stability characteristics.
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient and scalable method for producing gram quantities of the desired compound .
Analyse Des Réactions Chimiques
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including substitution and radical reactions. The installation of the bicyclo[1.1.1]pentane unit into a chemical entity can be achieved through a radical exchange process . This process involves the use of xanthates and can influence the permeability, aqueous solubility, and in vitro metabolic stability of the resulting compounds . Additionally, the compound can undergo decarboxylative Minisci heteroarylation at the C2 (bridge) position, directly coupling with non-prefunctionalized heteroarenes to provide polysubstituted bicyclo[1.1.1]pentanes .
Applications De Recherche Scientifique
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane has a wide range of applications in scientific research. It is used as a bioisostere in drug molecules, replacing phenyl rings to improve permeability, aqueous solubility, and metabolic stability . The compound’s unique structural properties make it valuable in medicinal chemistry, where it is incorporated into the design of novel drugs . Additionally, it is used in organic synthesis to construct complex molecular architectures, leveraging the reactivity of the bicyclo[1.1.1]pentane core .
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane involves its ability to act as a bioisostere, replacing phenyl rings in drug molecules. This replacement can enhance the drug’s properties, such as permeability and metabolic stability . The compound’s reactivity is influenced by the strain in the bicyclo[1.1.1]pentane core, which can undergo various chemical transformations under appropriate conditions .
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane is unique due to its highly strained bicyclo[1.1.1]pentane core. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) . These compounds share similar structural properties but differ in their substituents, leading to variations in reactivity and applications. The fluoro-substituted derivatives, for example, have been incorporated into the structure of anti-inflammatory drugs to replace fluorophenyl rings .
Propriétés
Formule moléculaire |
C8H11BrF2 |
|---|---|
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C8H11BrF2/c1-6(10,11)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 |
Clé InChI |
NVVFJMBNJKJTOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C12CC(C1)(C2)CBr)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


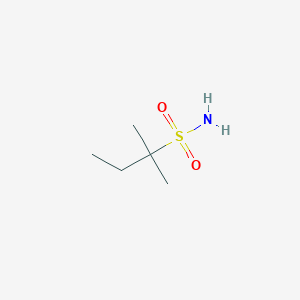
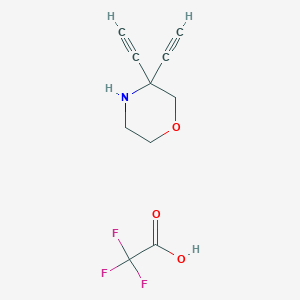
![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
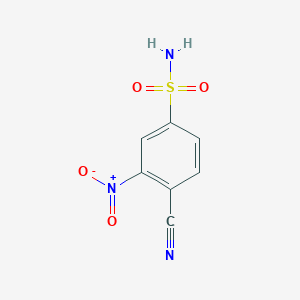
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine](/img/structure/B13515259.png)
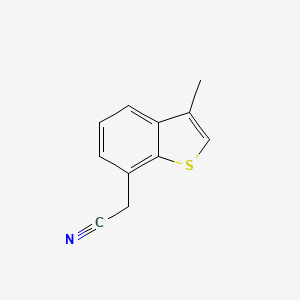

![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)
